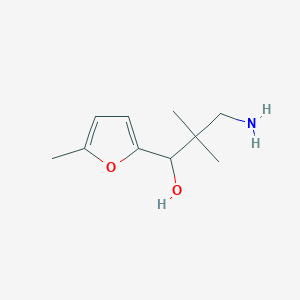
(3-Chlorophenyl)methanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorophenyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C7H6ClFO2S and a molecular weight of 208.64 g/mol . This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)methanesulfonyl fluoride typically involves the reaction of (3-chlorophenyl)methanesulfonyl chloride with a fluorinating agent. One common method is the use of tetrabutylammonium fluoride (TBAF) as the fluorinating reagent . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: (3-Chlorophenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield (3-chlorophenyl)methanesulfonamide.
科学的研究の応用
(3-Chlorophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibition, particularly in the inhibition of serine proteases.
作用機序
The mechanism of action of (3-Chlorophenyl)methanesulfonyl fluoride involves the inhibition of enzymes by covalently modifying the active site. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the enzyme’s active site, leading to irreversible inhibition. This mechanism is particularly relevant in the study of serine proteases and other enzymes with nucleophilic active sites .
類似化合物との比較
Methanesulfonyl Chloride: Similar in structure but contains a chloride group instead of fluoride.
(3-Chlorophenyl)methanesulfonyl Chloride: The precursor to (3-Chlorophenyl)methanesulfonyl fluoride, containing a chloride group instead of fluoride.
(3-Chlorophenyl)methanesulfonamide: A related compound where the sulfonyl fluoride group is replaced by a sulfonamide group.
Uniqueness: this compound is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and inhibitory properties. This makes it particularly valuable in the study of enzyme inhibition and as a reagent in organic synthesis .
特性
分子式 |
C7H6ClFO2S |
|---|---|
分子量 |
208.64 g/mol |
IUPAC名 |
(3-chlorophenyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2 |
InChIキー |
GYDPZDHCJMBODC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)
![N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B13191260.png)




![3-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13191295.png)
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13191301.png)

methanol](/img/structure/B13191326.png)
![Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191328.png)
